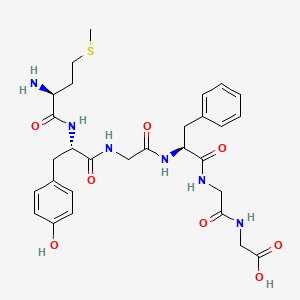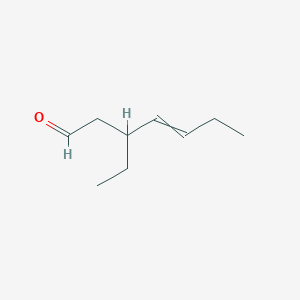
3-Ethylhept-4-enal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethylhept-4-enal is an organic compound with the molecular formula C9H16O It is an aldehyde with a double bond in its structure, making it a member of the enal family
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-Ethylhept-4-enal can be synthesized through several methods. One common approach involves the aldol condensation of heptanal with acetaldehyde, followed by dehydration to form the enal structure. The reaction typically requires a base catalyst such as sodium hydroxide and is conducted under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, this compound can be produced using continuous flow reactors to optimize yield and purity. The process involves the same aldol condensation reaction but is scaled up to accommodate larger quantities. The use of advanced purification techniques, such as distillation and crystallization, ensures the final product meets industry standards.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Ethylhept-4-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in carbon tetrachloride for halogenation.
Major Products Formed:
Oxidation: 3-Ethylheptanoic acid.
Reduction: 3-Ethylhept-4-enol.
Substitution: 3-Bromo-3-ethylhept-4-enal.
Applications De Recherche Scientifique
3-Ethylhept-4-enal has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various enzymes.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of fragrances and flavoring agents due to its unique scent profile.
Mécanisme D'action
The mechanism of action of 3-Ethylhept-4-enal involves its interaction with nucleophiles due to the presence of the electrophilic aldehyde group. The double bond also allows for various addition reactions. In biological systems, it can form Schiff bases with amines, which may lead to further biochemical transformations.
Comparaison Avec Des Composés Similaires
- 3-Methylhept-4-enal
- 3-Propylhept-4-enal
- 3-Butylhept-4-enal
Comparison: 3-Ethylhept-4-enal is unique due to its specific ethyl substitution, which influences its reactivity and physical properties. Compared to 3-Methylhept-4-enal, it has a slightly higher boiling point and different reactivity patterns in substitution reactions. Its applications in fragrance and flavor industries also differ due to the distinct scent profile imparted by the ethyl group.
Propriétés
Numéro CAS |
287173-04-0 |
|---|---|
Formule moléculaire |
C9H16O |
Poids moléculaire |
140.22 g/mol |
Nom IUPAC |
3-ethylhept-4-enal |
InChI |
InChI=1S/C9H16O/c1-3-5-6-9(4-2)7-8-10/h5-6,8-9H,3-4,7H2,1-2H3 |
Clé InChI |
BQIJRWIQQQTFQM-UHFFFAOYSA-N |
SMILES canonique |
CCC=CC(CC)CC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


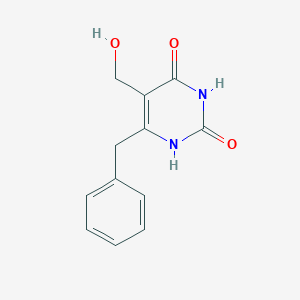
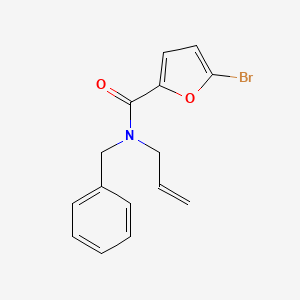
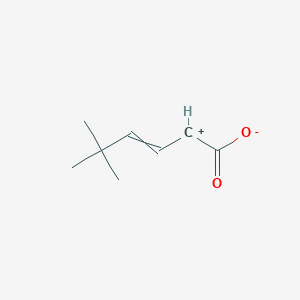
![(2S)-2-[[(2S)-2-[(3,5-dinitrobenzoyl)amino]propanoyl]amino]propanoic acid](/img/structure/B14236702.png)
![Methyl 3-[(2-methylacryloyl)oxy]benzoate](/img/structure/B14236710.png)
![(2Z)-N-hydroxy-4-[3-(5-methylfuran-2-yl)-5-nitro-1-benzofuran-2-yl]butan-2-imine](/img/structure/B14236716.png)
![[(1S,3S)-1,3-diazido-3-phenylpropyl]benzene](/img/structure/B14236722.png)
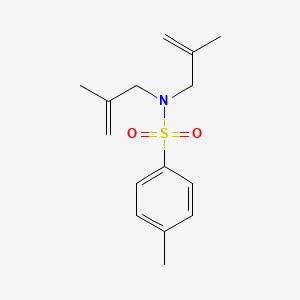
![1-[(Prop-2-en-1-yl)oxy]but-3-en-2-one](/img/structure/B14236725.png)
![N~2~,N~3~-Bis[2,6-di(propan-2-yl)phenyl]butane-2,3-diamine](/img/structure/B14236731.png)
![{5-[(Benzyloxy)methyl]-2,2-dimethyl-1,3-dioxan-5-yl}methanol](/img/structure/B14236732.png)
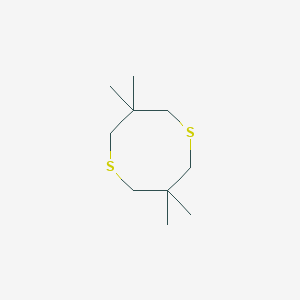
![{({4-[(Trimethylsilyl)ethynyl]phenyl}methylene)bis[(1H-pyrrole-5,2-diyl)]}bis[(3,5-di-tert-butylphenyl)methanone]](/img/structure/B14236749.png)
